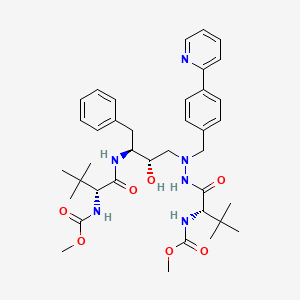![molecular formula C14H19Cl2N2 . Br B601587 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide CAS No. 795313-24-5](/img/structure/B601587.png)
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide
概要
説明
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily in the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds like Aripiprazole are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of Aripiprazole.
準備方法
The preparation of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide involves synthetic routes that are similar to those used for the synthesis of Aripiprazole. The synthetic route typically involves the reaction of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one with various reagents under specific conditions. Industrial production methods for Aripiprazole and its impurities often involve high-performance liquid chromatography (HPLC) to separate and identify the impurities .
化学反応の分析
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized products .
科学的研究の応用
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide has several scientific research applications, including:
Chemistry: It is used in the study of the stability and degradation of pharmaceutical compounds.
Biology: It is used in the study of the biological effects of impurities in pharmaceutical compounds.
Medicine: It is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds.
Industry: It is used in the quality control of pharmaceutical compounds.
作用機序
The mechanism of action of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is not well understood. it is believed to be similar to that of Aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action allows Aripiprazole to modulate neurotransmitter activity in the brain, which is thought to contribute to its antipsychotic effects .
類似化合物との比較
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide can be compared with other impurities of Aripiprazole, such as:
Aripiprazole Impurity F: This impurity is structurally similar to this compound but has different chemical properties and behavior under various conditions.
Aripiprazole Impurity G: This impurity is another related compound that can be formed during the synthesis or degradation of Aripiprazole.
This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical compounds.
特性
IUPAC Name |
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIOOIGAOGDMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795313-24-5 | |
| Record name | 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)
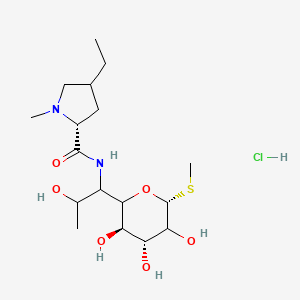
![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)

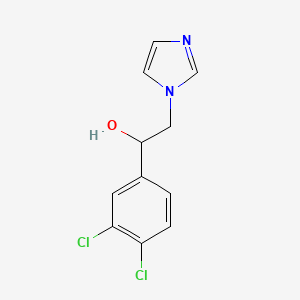
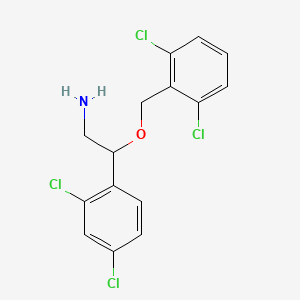
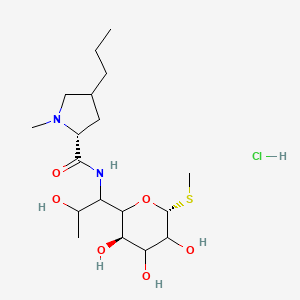
![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
